Cas no 1803706-18-4 (Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate)
Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate
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- Inchi: 1S/C9H8BrF2NO2/c1-2-15-9(14)7-3-5(8(11)12)6(10)4-13-7/h3-4,8H,2H2,1H3
- InChI Key: YYOYPEYFKZJEMZ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=O)OCC)C=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 228
- XLogP3: 2.7
- Topological Polar Surface Area: 39.2
Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029079632-250mg |
Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate |
1803706-18-4 | 97% | 250mg |
$489.60 | 2022-04-02 | |
| Alichem | A029079632-500mg |
Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate |
1803706-18-4 | 97% | 500mg |
$863.90 | 2022-04-02 | |
| Alichem | A029079632-1g |
Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate |
1803706-18-4 | 97% | 1g |
$1,460.20 | 2022-04-02 |
Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate
Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1803706-18-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate, identified by its CAS number 1803706-18-4, is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, featuring a pyridine core substituted with a bromo group at the 5-position and a difluoromethyl group at the 4-position, has garnered significant attention due to its utility in the development of novel therapeutic agents. The strategic placement of these functional groups not only enhances its reactivity but also opens up numerous possibilities for further chemical modifications, making it an indispensable tool for synthetic chemists.
The importance of this compound cannot be overstated, particularly in the context of modern drug discovery. Pyridine derivatives are ubiquitous in medicinal chemistry, often serving as the backbone for biologically active molecules. The introduction of halogen atoms, such as bromine and fluorine, further amplifies their potential by enabling a wide array of cross-coupling reactions and other transformations. In particular, the difluoromethyl group is a privileged scaffold that has been extensively studied for its ability to improve metabolic stability, binding affinity, and overall pharmacokinetic properties of drug candidates.
Recent advancements in synthetic methodologies have highlighted the utility of Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate in constructing complex molecular architectures. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce diverse substituents at the bromo and difluoromethyl positions. These reactions not only provide access to a library of analogs but also allow for the fine-tuning of pharmacological profiles. Moreover, the ester functionality at the 2-position of the pyridine ring can be readily modified through hydrolysis or transesterification, offering additional avenues for structural diversification.
The compound's relevance is further underscored by its application in the synthesis of kinase inhibitors, which are among the most extensively researched therapeutic targets in oncology and inflammatory diseases. By serving as a precursor for constructing heterocyclic scaffolds, Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate enables the development of molecules with high selectivity and potency. For example, recent studies have demonstrated its use in generating pyridine-based inhibitors that target specific tyrosine kinases involved in cancer progression. These inhibitors often exhibit improved solubility and reduced toxicity compared to their predecessors, thanks to the incorporation of fluorinated moieties.
In addition to its role in oncology drug development, Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate has found applications in other therapeutic areas. Its structural motifs have been leveraged in the design of antiviral agents, where pyridine derivatives are known to interfere with viral replication mechanisms. The presence of both bromo and difluoromethyl groups provides ample opportunities for derivatization into compounds with enhanced antiviral activity. Furthermore, emerging research suggests its potential use in neurodegenerative disease treatment, where modulating kinase activity and inhibiting aberrant signaling pathways can lead to disease amelioration.
The synthesis of Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate itself is a testament to the progress made in synthetic organic chemistry. Modern techniques allow for its preparation with high yield and purity through multi-step sequences that often involve catalytic hydrogenation, halogenation reactions, and esterification processes. These methods are not only efficient but also scalable, making it feasible to produce sufficient quantities for industrial applications. The ability to synthesize such complex molecules underscores the sophistication of contemporary chemical methodologies and highlights the importance of intermediates like this one in drug discovery pipelines.
Looking ahead, the future prospects for Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate are promising. As drug discovery continues to evolve towards more targeted and personalized therapies, compounds like this will play an increasingly critical role. The ability to rapidly modify their structure allows for rapid screening and optimization campaigns, which are essential for identifying lead compounds with desirable pharmacological properties. Additionally, advances in computational chemistry and artificial intelligence are expected to further enhance their utility by predicting reactivity patterns and suggesting novel synthetic routes.
In conclusion, Ethyl 5-bromo-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1803706-18-4) is a cornerstone intermediate in pharmaceutical synthesis. Its unique structural features make it an invaluable building block for developing innovative therapeutic agents across various disease areas. As research progresses and new methodologies emerge, its importance is likely to grow even further. For chemists and pharmaceutical scientists alike, this compound represents a beacon of innovation that continues to drive advancements in drug discovery.
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